molecular formula C11H14O2 B13556774 2,2-Dimethyl-3-(phenoxymethyl)oxirane

2,2-Dimethyl-3-(phenoxymethyl)oxirane

Cat. No.: B13556774
M. Wt: 178.23 g/mol
InChI Key: VVCQAJNBXTXMEF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(phenoxymethyl)oxirane is an epoxide derivative characterized by a phenoxymethyl group and two methyl substituents at the C2 position of the oxirane ring. This structural asymmetry confers unique physicochemical properties, making it valuable in industrial applications, particularly as a precursor in epoxy molding compounds (EMCs) for microelectronics. Its low melt viscosity and excellent flow properties during curing are critical for encapsulating thin electronic devices .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2,2-dimethyl-3-(phenoxymethyl)oxirane

InChI

InChI=1S/C11H14O2/c1-11(2)10(13-11)8-12-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

VVCQAJNBXTXMEF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)COC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(phenoxymethyl)oxirane typically involves the reaction of phenoxymethyl alcohol with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring .

Industrial Production Methods

In industrial settings, the production of 2,2-Dimethyl-3-(phenoxymethyl)oxirane is often carried out in large-scale reactors under controlled temperature and pressure conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(phenoxymethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Alcohols: From reduction reactions.

    Ketones/Aldehydes: From oxidation reactions.

    Functionalized derivatives: From substitution reactions.

Scientific Research Applications

2,2-Dimethyl-3-(phenoxymethyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(phenoxymethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds and functional groups .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications
2,2-Dimethyl-3-(phenoxymethyl)oxirane C₁₁H₁₄O₂ 178.23 2,2-dimethyl, 3-phenoxymethyl Epoxy resins, EMCs
2-(Phenoxymethyl)oxirane C₉H₁₀O₂ 150.17 3-phenoxymethyl Epoxy crosslinkers
2-(4-Methoxyphenyl)-3-methyloxirane C₁₀H₁₂O₂ 164.20 3-methyl, 4-methoxyphenyl Flavor/fragrance intermediates
2,2-Dimethyl-3-(3-methylenepent-4-enyl)oxirane C₁₀H₁₆O 152.23 2,2-dimethyl, 3-alkenyl Natural product volatiles

Notes:

  • The dimethyl groups in the target compound increase steric bulk and molecular weight compared to non-methylated analogs like 2-(phenoxymethyl)oxirane. This reduces ring strain and may enhance thermal stability .
  • Substitution patterns (e.g., methoxy vs. phenoxy groups) influence electronic properties.

Reactivity in Chemical Reactions

  • Amine Reactions: 2-(Phenoxymethyl)oxirane reacts with amines to form amino alcohols in both 1:1 and 1:2 stoichiometries. In contrast, steric hindrance from the dimethyl groups in 2,2-dimethyl-3-(phenoxymethyl)oxirane may slow nucleophilic attack, favoring 1:1 adducts over 1:2 products . Glycidyl ethers with bulky substituents (e.g., cyclohexyloxy) exhibit reduced reactivity due to steric effects, analogous to the dimethyl-substituted target compound .
  • Polymerization: The asymmetry of 2,2-dimethyl-3-(phenoxymethyl)oxirane promotes low melt viscosity in EMCs, enabling superior flow during microelectronic encapsulation compared to symmetric epoxides .

Thermodynamic and Physical Properties

  • Thermodynamic Data: 2-(Phenoxymethyl)oxirane (CAS 122-60-1) has a boiling point of 245–247°C and a vaporization enthalpy (ΔvapH) of 54.2 kJ/mol at 298 K . The dimethyl-substituted analog likely has a higher boiling point due to increased molecular weight and reduced volatility. Crystallinity: The asymmetric structure of the target compound disrupts regular packing, lowering melting points and enhancing solubility in organic solvents compared to rigid analogs like triphenylolmethane triglycidyl ether .

Biological Activity

2,2-Dimethyl-3-(phenoxymethyl)oxirane, also known as an oxirane compound, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,2-Dimethyl-3-(phenoxymethyl)oxirane features an epoxide functional group, which is known for its reactivity in biological systems. The presence of the phenoxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

The biological activity of 2,2-Dimethyl-3-(phenoxymethyl)oxirane can be attributed to several mechanisms:

  • Enzyme Interaction : The epoxide group can undergo nucleophilic attack by enzymes, leading to the formation of covalent bonds that may inhibit enzyme function.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and immune responses.

Biological Activities

Research has indicated several biological activities associated with 2,2-Dimethyl-3-(phenoxymethyl)oxirane:

  • Antimicrobial Activity : Studies have shown that oxiranes can exhibit antimicrobial properties by disrupting microbial cell wall synthesis.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, particularly in conditions involving Toll-like receptor (TLR) pathways .

Case Studies

  • Inhibition of TLR4/MD-2 Complex Formation : A study demonstrated that derivatives of oxiranes could inhibit the formation of the TLR4/MD-2 complex, which is crucial in mediating inflammatory responses. This inhibition was linked to a reduction in NF-κB activation in human embryonic kidney cells .
  • Synthesis and Evaluation of Derivatives : Research focused on synthesizing β-amino alcohol derivatives from oxiranes showed promising results in inhibiting LPS-induced inflammation. The structural modifications on the phenoxy group were found to significantly influence biological activity, with electron-withdrawing groups enhancing efficacy .

Data Table: Biological Activity Comparison

CompoundActivity TypeIC50 (µM)Reference
2,2-Dimethyl-3-(phenoxymethyl)oxiraneTLR4 Inhibition27.8
β-Amino Alcohol DerivativeLPS-Induced Inflammation16.5
Other Oxirane DerivativeAntimicrobialVaries

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